1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC15757575
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol -](/images/structure/VC15757575.png)
Specification
Molecular Formula | C13H14ClNO2 |
---|---|
Molecular Weight | 251.71 g/mol |
IUPAC Name | 1-(4-chloroquinolin-7-yl)oxy-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C13H14ClNO2/c1-13(2,16)8-17-9-3-4-10-11(14)5-6-15-12(10)7-9/h3-7,16H,8H2,1-2H3 |
Standard InChI Key | XRKWXIVETIGZLY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(COC1=CC2=NC=CC(=C2C=C1)Cl)O |
Introduction
1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is a chemical compound belonging to the quinoline derivatives class, known for their diverse biological activities, particularly in medicinal chemistry. This compound features a chloroquinoline moiety linked through an ether bond to a tertiary alcohol. The presence of the chloro group and the quinoline structure suggests potential applications in pharmaceuticals, especially as therapeutic agents.
Synthesis
The synthesis of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol typically involves several steps, including the formation of the ether bond. Reaction conditions often require heating and may involve specific catalysts or bases to facilitate the reaction. Palladium-catalyzed reactions are common for introducing substituents onto the quinoline ring.
Potential Applications
Quinoline derivatives, including 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol, have shown significant activity against various pathogens and cancer cells. This suggests that this compound may exhibit similar properties, making it a candidate for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume